2-Chloro-1-(pyrimidin-2-yl)ethanol

説明

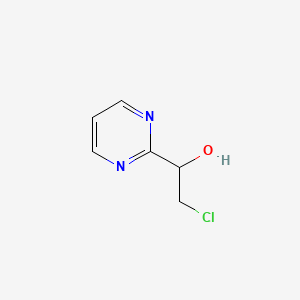

2-Chloro-1-(pyrimidin-2-yl)ethanol is a chloro-substituted ethanol derivative featuring a pyrimidine ring directly attached to the ethanol moiety. Pyrimidine is a heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, conferring unique electronic and steric properties. The chlorine atom at the β-position of the ethanol chain enhances reactivity, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis.

特性

分子式 |

C6H7ClN2O |

|---|---|

分子量 |

158.58 g/mol |

IUPAC名 |

2-chloro-1-pyrimidin-2-ylethanol |

InChI |

InChI=1S/C6H7ClN2O/c7-4-5(10)6-8-2-1-3-9-6/h1-3,5,10H,4H2 |

InChIキー |

HYFHXPYDSYFBNC-UHFFFAOYSA-N |

正規SMILES |

C1=CN=C(N=C1)C(CCl)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-Chloro-1-(pyrimidin-2-yl)ethanol, along with their synthesis methods, enantioselectivity, yields, and applications.

Key Comparative Insights:

Structural Impact on Reactivity and Selectivity Aryl Substituents: Electron-withdrawing groups (e.g., Cl, F) on phenyl rings enhance substrate stability and enantioselectivity during biocatalytic reductions. For example, Candida ontarioensis achieves 99.9% ee for the 3-chlorophenyl analog due to optimized steric interactions . Pyrimidine vs.

Synthesis Efficiency Biocatalysis vs. Chemical Methods: Biocatalytic routes (e.g., using Acinetobacter or Candida strains) consistently achieve >99% ee, whereas chemical methods (e.g., oxazaborolidine catalysts) require expensive cofactors but offer higher yields (e.g., 92.4% yield for the 2,4-dichlorophenyl analog) . Deep Eutectic Solvents (DESs): DESs improve reaction efficiency for fluorinated analogs, as seen in the bioconversion of 2-chloro-1-(3,4-difluorophenyl)ethanone, though data specific to pyrimidine derivatives are lacking .

Regulatory and Safety Profiles Chloroethanol derivatives with halogenated aryl groups (e.g., 6-fluorochroman) are often flagged as genotoxic impurities, necessitating strict control in APIs (Active Pharmaceutical Ingredients) . Pyrimidine-containing analogs (e.g., ) may face similar scrutiny due to structural alerts.

Industrial Scalability The 2,7-dichloro-9H-fluorene analog is synthesized industrially for Lumifantrine production, highlighting the feasibility of scaling chloroethanol chemistry for antimalarials . Pyrimidine-based derivatives may require tailored processes due to their heterocyclic complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。